molecular formula C16H10N4Na2O9S2 B1450915 Acid Violet 1 CAS No. 6441-91-4

Acid Violet 1

Cat. No.: B1450915
CAS No.: 6441-91-4
M. Wt: 512.4 g/mol
InChI Key: ARZVLGVDYAMAFX-UHFFFAOYSA-L
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Description

Acid Violet 1, also known as C.I. This compound, is an organic dye belonging to the azo dye class. It is widely used in the textile industry for dyeing wool, silk, and nylon. The compound is characterized by its vibrant violet color and is soluble in water, making it suitable for various industrial applications .

Mechanism of Action

Target of Action

Acid Violet 1, also known as 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt, is primarily used as a dye. Its primary targets are the materials it is intended to color, such as textiles . It binds to these materials, imparting a violet color .

Mode of Action

This compound is an acidic dye that can be adsorbed from aqueous solution by materials such as textiles . It binds to these materials through ionic interactions, resulting in a change in the color of the material .

Biochemical Pathways

It is known that azo dyes like this compound can be degraded to toxic aromatic amines in the environment . This degradation process can have various environmental impacts, which is why there is a need to treat effluents containing such dyes before they are discharged into the environment .

Result of Action

The primary result of this compound’s action is the imparting of a violet color to the materials it is used to dye . When discharged into the environment, this compound can degrade into toxic aromatic amines . This degradation can have various environmental impacts, including potential toxicity to aquatic life .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its adsorption onto materials can be affected by the pH of the solution it is in . Additionally, the degradation of this compound in the environment can be influenced by factors such as the presence of certain chemicals .

Biochemical Analysis

Biochemical Properties

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. The compound undergoes azo coupling reactions with diazonium ions, resulting in the formation of aminoazo and hydroxyazo compounds . These reactions are facilitated by the presence of amino and hydroxy groups on the naphthalene ring, which act as nucleophiles. The enzymes and proteins that interact with this compound include those involved in the metabolic pathways of aromatic compounds, such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the naphthalene ring, leading to the formation of various metabolites.

Cellular Effects

The effects of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, the compound can act as a signaling molecule, influencing cell signaling pathways and gene expression. It has been observed to modulate the activity of transcription factors such as NF-kappaB and NFAT, which play crucial roles in immune responses and inflammation . At higher concentrations, the compound may exhibit cytotoxic effects, leading to cell death through mechanisms such as oxidative stress and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt involves its interaction with various biomolecules. The compound can bind to proteins and enzymes through its sulfonic acid and azo groups, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other aromatic compounds . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt can change over time due to its stability and degradation. The compound is relatively stable under neutral and acidic conditions but can degrade under alkaline conditions or in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse reactions. Studies have shown that high doses of the compound can lead to liver and kidney damage, as well as hematological changes . The threshold for these toxic effects depends on the species and the duration of exposure.

Metabolic Pathways

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. The compound is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the naphthalene ring and the subsequent formation of various metabolites . These metabolites can further undergo conjugation reactions with glutathione or sulfate, facilitating their excretion from the body.

Transport and Distribution

The transport and distribution of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt within cells and tissues are influenced by its solubility and interactions with transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution in the body . The disodium salt form enhances its solubility in aqueous environments, facilitating its uptake and distribution in tissues.

Subcellular Localization

The subcellular localization of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can influence its activity and function, as it can interact with different biomolecules in these compartments. For example, in the nucleus, the compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Violet 1 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form .

Chemical Reactions Analysis

Types of Reactions

Acid Violet 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Acid Violet 1 can be compared with other azo dyes such as Acid Violet 17 and Acid Violet 49:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and vibrant color make it an essential dye in the textile industry, while its potential in scientific research and medicine continues to be explored.

Properties

IUPAC Name

disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O9S2.2Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVLGVDYAMAFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064359
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-91-4
Record name Acid Violet 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.573
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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